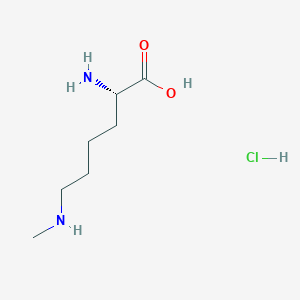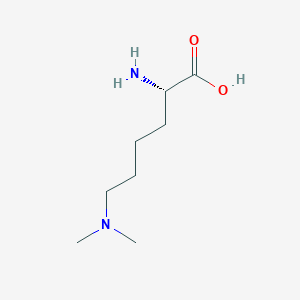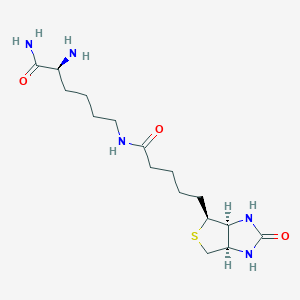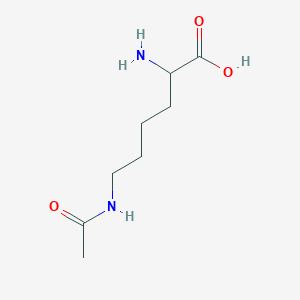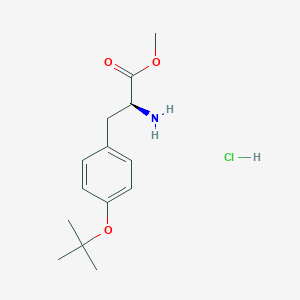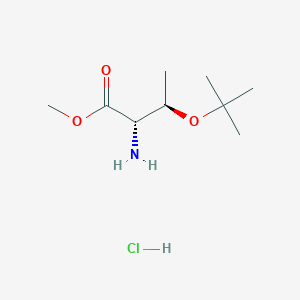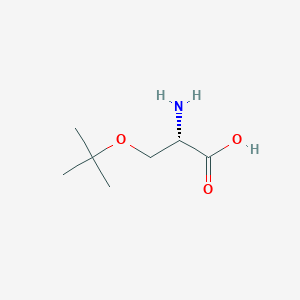
H-Glu(OcHex)-OH
Descripción general
Descripción
H-Glu(OcHex)-OH, also known as N-hexyl ester of glutamic acid, is a derivative of glutamic acid. Glutamic acid is a non-essential amino acid that plays a crucial role in various metabolic processes. The hexyl ester modification enhances the compound’s lipophilicity, making it more suitable for certain applications in biochemical research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(OcHex)-OH typically involves the esterification of glutamic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include toluene or dichloromethane.
Reaction Time: The reaction may take several hours to complete, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
H-Glu(OcHex)-OH can undergo various chemical reactions, including:
Oxidation: The hexyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various substituted glutamic acid derivatives.
Aplicaciones Científicas De Investigación
H-Glu(OcHex)-OH has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein modification and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced lipophilicity.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of H-Glu(OcHex)-OH involves its interaction with various molecular targets, including enzymes and receptors. The hexyl ester modification allows the compound to penetrate cell membranes more effectively, facilitating its interaction with intracellular targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
H-Glu(OBzl)-OH: Benzyl ester of glutamic acid.
H-Glu(OtBu)-OH: Tert-butyl ester of glutamic acid.
H-Glu(OMe)-OH: Methyl ester of glutamic acid.
Uniqueness
H-Glu(OcHex)-OH is unique due to its hexyl ester group, which significantly enhances its lipophilicity compared to other glutamic acid esters. This property makes it particularly useful in applications where increased membrane permeability is desired, such as drug delivery and biochemical research.
Propiedades
IUPAC Name |
(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMWKYNCWQUOY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


